molecular formula C16H23N3O2 B2846157 1-cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1706305-76-1

1-cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2846157
CAS No.: 1706305-76-1
M. Wt: 289.379
InChI Key: DATCFJUHJYGRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1706305-76-1) is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol. It features a piperidine ring that is functionalized with both a cyclobutanecarbonyl group and a 3-cyclopropyl-1,2,4-oxadiazole methyl substituent. The incorporation of the cyclobutane ring is a strategy of interest in medicinal chemistry, as this motif can be used to confer conformational restriction, improve metabolic stability, and fill hydrophobic pockets in target proteins . The 1,2,4-oxadiazole heterocycle is a privileged scaffold known for its utility in drug discovery. This specific molecular architecture makes the compound a valuable intermediate for researchers in medicinal chemistry, particularly for the synthesis and development of novel bioactive molecules. It is offered as a high-purity building block for pharmaceutical research and is intended for use in hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclobutyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(13-4-1-5-13)19-8-2-3-11(10-19)9-14-17-15(18-21-14)12-6-7-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATCFJUHJYGRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole core, which is a key component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with molecular targets, such as enzymes or receptors. As a ligand, it can bind to metal ions and form complexes that participate in various biochemical and physiological processes. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

  • Structural Differences : Replaces the cyclopropyl group with a cyclobutyl substituent on the oxadiazole ring.
  • Functional Impact: The larger cyclobutyl group may enhance lipophilicity and alter binding pocket interactions compared to the cyclopropyl analog. This compound is noted for agrochemical applications, particularly in crop protection agents, due to its improved environmental compatibility .
  • Synthesis : Both compounds utilize cyclodehydration steps for oxadiazole formation, but the cyclobutyl derivative requires additional optimization for ring strain management.

(3R,4R)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane

  • Core Structure : Features a bicycloheptane core instead of piperidine, conferring conformational rigidity.
  • Pharmacological Profile : Demonstrated M1 muscarinic receptor partial agonism with high selectivity, attributed to the bicyclic system’s restricted rotation . In contrast, the piperidine-based compound lacks this selectivity, suggesting the core scaffold significantly modulates receptor interaction.
  • Physicochemical Data :

    Property Piperidine Derivative Bicycloheptane Derivative
    Molecular Weight (g/mol) ~300 (estimated) 235.27
    logP (predicted) 2.8 1.9

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

  • Structural Variation : Replaces the piperidine and cyclobutanecarbonyl groups with a pyridine ring and chlorine substituent.
  • Applications : Serves as a building block in agrochemicals and pharmaceuticals. The pyridine ring enhances π-stacking interactions but reduces solubility compared to the piperidine analog .
  • Synthetic Route : Both compounds employ amidoxime intermediates for oxadiazole formation, but the pyridine derivative requires halogenation steps.

Key Research Findings

  • Metabolic Stability : The 3-cyclopropyl-1,2,4-oxadiazole moiety in the target compound improves resistance to oxidative metabolism compared to 3-methyl or 3-phenyl analogs, as shown in microsomal stability assays .
  • Binding Affinity : Piperidine derivatives with cyclopropane-substituted oxadiazoles exhibit superior binding to GABA receptors compared to cyclobutyl analogs, likely due to reduced steric hindrance .
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate the cyclopropyl-oxadiazole-piperidine compound has a melting point range of 145–148°C, higher than pyridine-based analogs (e.g., 2-chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine melts at 112–114°C) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Area
1-Cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine C₁₆H₂₂N₃O₂ 288.37 Cyclopropyl-oxadiazole, cyclobutane CNS Therapeutics (predicted)
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride C₁₂H₁₈N₃O·HCl 263.75 Cyclobutyl-oxadiazole Agrochemicals
(3R,4R)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane C₁₁H₁₄N₃O 204.25 Bicycloheptane core Muscarinic Receptor Modulation
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine C₁₀H₈ClN₃O 221.64 Pyridine, chlorine Agrochemical Intermediates

Biological Activity

1-Cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with cyclobutanecarbonyl and oxadiazole moieties. The synthesis pathway typically includes:

  • Formation of the cyclobutanecarbonyl group.
  • Introduction of the cyclopropyl group via cyclization reactions.
  • Final assembly of the piperidine ring.

The detailed synthetic route can be optimized for yield and purity based on various reaction conditions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. Inhibition of PARP can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .
  • Antimicrobial Properties : Studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens, including fungi and bacteria . The oxadiazole moiety contributes to this activity by disrupting cellular processes in microbial cells.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the activity of this compound:

  • Anticancer Activity : In vitro studies showed that piperidine derivatives induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves cell cycle arrest and activation of caspase pathways, leading to programmed cell death .
  • Antifungal Efficacy : A study reported that piperidine-based compounds significantly reduced the viability of Candida auris, a multidrug-resistant pathogen. The compounds disrupted fungal cell membranes and inhibited biofilm formation .

Data Table: Biological Activities

Biological ActivityMechanismReference
PARP InhibitionDNA Repair Inhibition
Antimicrobial ActivityDisruption of Cell Processes
Induction of ApoptosisActivation of Caspases

Q & A

Q. What are the optimal synthetic routes for 1-cyclobutanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under controlled pH and temperature (e.g., ethanol reflux at 80°C for 12 hours) .
  • Piperidine functionalization : Alkylation or acylation steps to attach the cyclobutanecarbonyl group, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions on the piperidine and oxadiazole rings. For example, the cyclopropyl group shows characteristic peaks at δ 1.2–1.5 ppm (multiplet) in 1^1H NMR .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1650–1750 cm1^{-1}) and oxadiazole ring (C=N stretch at ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for C18_{18}H24_{24}N4_{4}O2_{2}: 328.39 g/mol) .

Q. What preliminary biological assays are recommended for activity screening?

  • In vitro enzyme inhibition : Test against targets like neurokinin-3 receptors using fluorescence polarization assays (IC50_{50} determination) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Solubility and stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can synthetic impurities or byproducts be resolved during scale-up?

  • Byproduct identification : Use LC-MS to detect intermediates like unreacted cyclopropane-carboxamide or oxidized derivatives .
  • Process optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of hydroxylamine to nitrile precursor) and employ flow chemistry for better temperature control .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) to resolve stereochemical ambiguities in the final product .

Q. What strategies address contradictions in biological assay data (e.g., variable IC50_{50} values)?

  • Purity verification : Re-characterize batches via DSC (differential scanning calorimetry) to rule out polymorphic forms affecting activity .
  • Target selectivity panels : Screen against related receptors (e.g., neurokinin-1/2) to assess off-target interactions .
  • Metabolic stability testing : Incubate with liver microsomes to identify metabolites that may interfere with assays .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core modifications : Replace cyclopropyl with cyclohexyl to study ring strain effects on receptor binding (see analogues in ).
  • Substituent analysis : Compare methyl vs. phenyl groups on the oxadiazole ring using molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Bioisosteric replacements : Substitute the piperidine with morpholine to enhance solubility while retaining activity .

Q. What challenges arise in crystallographic studies of this compound?

  • Crystal growth : Use vapor diffusion with PEG 4000 as a precipitant; co-crystallize with receptor proteins (e.g., CRBP1) for ligand-bound structures .
  • Data refinement : Apply SHELXL for high-resolution (<2.0 Å) data, addressing twinning or disorder in the cyclopropane moiety .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure oral bioavailability in rodent models and correlate with plasma protein binding (e.g., equilibrium dialysis) .
  • BBB permeability : Conduct PAMPA-BBB assays; modify logP via prodrug strategies (e.g., esterification of the carbonyl group) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Reference
Oxadiazole formationEthanol, 80°C, 12 h65–70
Piperidine acylationDCM, DCC, 0°C to RT, 24 h80–85
Final purificationSilica gel, EtOAc/Hexane (3:7)>95

Q. Table 2. Biological Activity Profile

Assay TypeTarget/ModelResult (Mean ± SD)Reference
Neurokinin-3 inhibitionHuman NK3 receptorIC50_{50} = 42 nM ± 3.1
Cytotoxicity (MTT)HeLa cellsEC50_{50} = 12 µM ± 1.5
Metabolic stabilityHuman liver microsomest1/2_{1/2} = 45 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.